![molecular formula C15H10ClNO3 B130148 5-苯并恶唑乙酸,2-(4-氯苯基)- CAS No. 51234-85-6](/img/structure/B130148.png)
5-苯并恶唑乙酸,2-(4-氯苯基)-
描述
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, also known as CBA, is a chemical compound with the molecular formula C15H10ClNO3 . It has a molecular weight of 287.70 g/mol . The IUPAC name for this compound is 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid .
Synthesis Analysis
The synthesis of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), has been described in the literature . The structures of these compounds were confirmed by 1H NMR, IR, and mass spectrophotometry .Molecular Structure Analysis
The molecular structure of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- can be represented by the canonical SMILES string: C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl . The InChI representation is: InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) .Chemical Reactions Analysis
The anti-inflammatory activity of 5-substituted 2-arylbenzoxazoles, including 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, has been studied . These compounds were found to be three to five times more active than phenylbutazone as assessed from ED30 values determined on rat paw edema 5 hr after single oral doses .Physical And Chemical Properties Analysis
The computed properties of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- include a XLogP3-AA value of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 287.0349209 g/mol . The topological polar surface area is 63.3 Ų .科学研究应用
- Research Findings : 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), were synthesized and evaluated for anti-psoriatic effects in a mouse model. Both topical and oral administration of CBA and MCBA reduced erythema intensity, thickness, and desquamation associated with psoriasis. Histopathological analysis revealed improvements in skin tissue alterations .
- Research Findings : MCBA, known for its antipsoriatic efficacy, was investigated for potential antinociceptive effects. Various nociceptive assays in mice demonstrated MCBA’s ability to reduce pain. The mechanisms underlying this effect warrant further exploration .
Anti-Psoriatic Activity
Antinociceptive Effects
安全和危害
作用机制
Target of Action
It is known that this compound and its derivatives have been evaluated for their anti-psoriatic activities .
Biochemical Pathways
The compound has been associated with anti-psoriatic activities, suggesting it may influence pathways related to inflammation and skin cell proliferation .
Result of Action
In studies, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid and its ester have demonstrated anti-psoriatic activities . Mice treated with this compound showed a reduction in erythema intensity, thickness, and desquamation, as well as a decrease in the psoriasis area severity index (PASI) value . Additionally, histopathological alterations in the skin tissues of treated mice were less evident, with fewer signs of psoriatic changes such as hyperkeratosis, parakeratosis, scale crust, edema, psoriasiform, and hyperplasia .
Action Environment
It’s worth noting that the compound’s anti-psoriatic effects were observed in both topical and oral administration, suggesting it may be effective in different environments within the body .
属性
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBAVJCSIXDBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199243 | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
CAS RN |
51234-85-6 | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q & A
Q1: What were the key findings of the study regarding the anti-psoriatic effects of CBA and MCBA?
A: The study demonstrated that both CBA and MCBA exhibited significant anti-psoriatic activity in an imiquimod (IMQ)-induced mouse model of psoriasis []. Both topical and oral administration of the compounds resulted in a reduction of psoriatic symptoms, including erythema, thickness, and desquamation. This improvement was evidenced by a significant decrease in the Psoriasis Area Severity Index (PASI) scores. Histopathological analysis of skin tissues further confirmed these findings, revealing reduced signs of psoriatic alterations in treated mice compared to the control group. Importantly, MCBA demonstrated superior efficacy compared to CBA, with effects comparable to the reference drug, Clobetasol propionate [].
Q2: How does the structure of MCBA contribute to its enhanced anti-psoriatic activity compared to CBA?
A: While the study doesn't delve into the specific mechanism behind MCBA's higher efficacy, it's plausible that the difference in structure contributes to the observed effects. MCBA, being the methyl ester of CBA, might possess improved pharmacokinetic properties, such as enhanced skin penetration and absorption, leading to higher bioavailability at the target site []. Further research exploring the structure-activity relationship is needed to confirm this hypothesis and optimize the compound for potential clinical use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。